N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)cinnamamide
Description
Overview of N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)cinnamamide
This compound is a structurally complex heterocyclic compound featuring a pyrazole core substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group at the N1 position, a phenyl group at the C3 position, and a cinnamamide moiety at the C5 position. The molecular formula is C23H21N3O3S , with a molecular weight of 419.5 g/mol . The pyrazole ring serves as a central scaffold, while the sulfone group (from the tetrahydrothiophene dioxide) enhances polarity and potential hydrogen-bonding interactions. The cinnamamide side chain introduces a planar, conjugated system that may facilitate interactions with biological targets through π-π stacking.
This compound exemplifies modern hybrid pharmacophore design, combining a sulfur-containing heterocycle (tetrahydrothiophene dioxide) with a pyrazole-cinnamamide framework. Such structural features are often associated with kinase inhibition and antimicrobial activity, as seen in analogous pyrazole derivatives.
Historical Context and Discovery
The development of this compound aligns with broader trends in medicinal chemistry to optimize pyrazole-based therapeutics. Pyrazoles gained prominence in the early 2000s as kinase inhibitors, with patents such as EP 3686197A1 highlighting their utility in targeting JAK/STAT pathways. The incorporation of sulfone groups, as seen in this compound, became a strategic modification to improve solubility and metabolic stability compared to earlier sulfur-containing analogs.
While no direct synthesis protocol for this specific compound exists in the literature, its structural analogs suggest a multi-step route involving:
- Pyrazole formation via cyclocondensation of hydrazines with α,β-unsaturated ketones.
- Sulfonation of tetrahydrothiophene to introduce the 1,1-dioxide moiety.
- Amide coupling between the pyrazole amine and cinnamic acid derivatives.
The compound’s design likely emerged from efforts to enhance the pharmacokinetic profiles of first-generation pyrazole inhibitors while retaining target affinity.
Relevance in Contemporary Chemical Research
This compound is of significant interest in multiple domains:
- Kinase Inhibition : Pyrazole derivatives are well-documented as JAK, TYK2, and CRACC inhibitors. The sulfone group may modulate selectivity by interacting with hydrophobic kinase pockets.
- Antimicrobial Applications : Thiophene and pyrazole hybrids exhibit activity against bacterial and fungal pathogens, as demonstrated in studies on thiophene-pyrazole conjugates.
- Green Synthesis : Microwave-assisted methods and nanocatalysts (e.g., nano-TiO2) could streamline its production, reducing reaction times from hours to minutes compared to conventional heating.
Recent patent activity, such as EP 1024138A1, underscores the industrial interest in structurally novel pyrazoles for therapeutic development.
Scope and Objectives of the Review
This review systematically addresses:
- The compound’s structural features and their implications for reactivity and bioactivity.
- Synthetic strategies inferred from analogous pyrazole derivatives.
- Potential applications in medicinal chemistry, emphasizing kinase modulation and antimicrobial effects.
Excluded are discussions of dosage , safety , or clinical data , as no such information is available for this specific compound. The analysis prioritizes peer-reviewed journals and patents while excluding commercial databases per the stipulated guidelines.
Properties
Molecular Formula |
C22H21N3O3S |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
(E)-N-[2-(1,1-dioxothiolan-3-yl)-5-phenylpyrazol-3-yl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C22H21N3O3S/c26-22(12-11-17-7-3-1-4-8-17)23-21-15-20(18-9-5-2-6-10-18)24-25(21)19-13-14-29(27,28)16-19/h1-12,15,19H,13-14,16H2,(H,23,26)/b12-11+ |
InChI Key |
WXXYUDDUZSKCJA-VAWYXSNFSA-N |
Isomeric SMILES |
C1CS(=O)(=O)CC1N2C(=CC(=N2)C3=CC=CC=C3)NC(=O)/C=C/C4=CC=CC=C4 |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=CC(=N2)C3=CC=CC=C3)NC(=O)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Chalcone Intermediate Preparation
The pyrazole ring is constructed via a Claisen-Schmidt condensation between a ketone and an aldehyde. For example, 1-(4-aminophenyl)ethan-1-one reacts with cinnamaldehyde in ethanol under basic conditions (e.g., NaOH) to form the chalcone intermediate (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one . This step typically achieves yields of 70–85%, with reaction times of 6–12 hours at 50–60°C.
Key Analytical Data for Chalcone Intermediate:
Pyrazole Ring Cyclization
The chalcone undergoes cyclization with hydrazine derivatives to form the pyrazole core. For instance, reacting (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one with phenylhydrazine in glacial acetic acid under reflux (12–24 hours) yields 1-(4-aminophenyl)-3-phenyl-1H-pyrazole . Substituting phenylhydrazine with methylhydrazine introduces a methyl group at the pyrazole’s 1-position.
Optimization Insights:
Sulfone Group Introduction
Sulfonation of Tetrahydrothiophene Moiety
The 1,1-dioxidotetrahydrothiophen-3-yl group is introduced via oxidation of a tetrahydrothiophene precursor. A common method involves treating 3-bromotetrahydrothiophene with hydrogen peroxide (H₂O₂) in acetic acid at 60–80°C for 8–12 hours, achieving >90% conversion to the sulfone.
Reaction Conditions:
Coupling Sulfone to Pyrazole
The sulfone group is attached to the pyrazole’s 1-position via nucleophilic substitution. For example, 1-(4-aminophenyl)-3-phenyl-1H-pyrazole reacts with 3-bromo-1,1-dioxidotetrahydrothiophene in dimethylformamide (DMF) using K₂CO₃ as a base (80°C, 6 hours).
Characterization Data:
Cinnamamide Functionalization
Cinnamic Acid Activation
Cinnamic acid is activated to its acyl chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–5°C for 2 hours. The resulting cinnamoyl chloride is used without isolation.
Amide Bond Formation
The amine group on the pyrazole-sulfone intermediate reacts with cinnamoyl chloride in the presence of a base (e.g., triethylamine) in tetrahydrofuran (THF) at 25°C for 4–6 hours.
Optimization Parameters:
Final Product Characterization:
Comparative Analysis of Synthetic Routes
| Method Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Chalcone formation | NaOH/EtOH, 50°C, 8 hours | 78 | 95 |
| Pyrazole cyclization | Glacial acetic acid, reflux, 18 hours | 68 | 92 |
| Sulfone introduction | H₂O₂/AcOH, 70°C, 10 hours | 91 | 98 |
| Cinnamamide coupling | THF/TEA, 25°C, 5 hours | 73 | 97 |
Challenges and Mitigation Strategies
Byproduct Formation During Sulfonation
Over-oxidation can generate sulfonic acid derivatives. Using controlled H₂O₂ stoichiometry (1.2 equivalents) and maintaining temperatures below 80°C minimizes this.
Amide Hydrolysis
The cinnamamide bond is susceptible to hydrolysis under acidic conditions. Neutral workup protocols (e.g., aqueous NaHCO₃ washes) preserve amide integrity.
Scalability and Industrial Adaptations
Chemical Reactions Analysis
Types of Reactions
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the tetrahydrothiophene ring.
Substitution: Various substitution reactions can be performed on the aromatic rings to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce halogens or other functional groups onto the aromatic rings.
Scientific Research Applications
Anticonvulsant Activity
Research indicates that derivatives of cinnamamide, including N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)cinnamamide, exhibit anticonvulsant properties. Cinnamamide derivatives have been evaluated in various animal models for their efficacy against seizures:
| Model | ED50 (mg/kg) | Route |
|---|---|---|
| Maximal Electroshock Test | 44.46 | Intraperitoneal |
| 6-Hz Psychomotor Seizure | 71.55 | Intraperitoneal |
| Acute Seizures (Isoniazid) | 30.81 | Oral |
These findings suggest that the compound may play a role in developing new treatments for epilepsy and seizure disorders .
G Protein-Gated Inwardly Rectifying Potassium Channel Activation
This compound has been shown to activate G protein-gated inwardly rectifying potassium channels (GIRK). This activation can modulate neuronal excitability and cardiac functions, indicating potential applications in treating neurological and cardiovascular disorders .
Anti-inflammatory and Analgesic Properties
Similar compounds have demonstrated promise in anti-inflammatory and analgesic applications. The structural characteristics of this compound may enhance its efficacy in managing pain and inflammation .
Case Study 1: Anticonvulsant Efficacy
In a study examining various cinnamamide derivatives, this compound was subjected to multiple seizure models. The compound exhibited significant anticonvulsant activity in both the maximal electroshock test and the 6-Hz psychomotor seizure model, suggesting a robust therapeutic profile for epilepsy treatment .
Case Study 2: GIRK Channel Modulation
A detailed investigation into the interactions of this compound with GIRK channels revealed that the compound effectively activates these channels. This activation was linked to alterations in cellular excitability, providing insights into its potential applications in treating conditions associated with altered neuronal signaling .
Mechanism of Action
The mechanism of action of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)cinnamamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
Table 2 compares predicted properties (target compound vs. analogs):
Key Observations:
- Solubility : The sulfone group in the target compound and its methanesulfonamide analog enhances polarity, increasing aqueous solubility compared to purely aromatic analogs (e.g., 3a) .
Biological Activity
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)cinnamamide is a compound that has garnered attention due to its potential biological activities. This article explores the synthesis, biological screening, and pharmacological implications of this compound, drawing from various studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a tetrahydrothiophene moiety, a pyrazole ring, and a cinnamide group. The molecular formula is with a molecular weight of approximately 278.38 g/mol. The presence of the thiophene and pyrazole rings contributes to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps focus on the formation of the pyrazole and thiophene components, followed by coupling reactions to introduce the cinnamide moiety.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar pyrazole derivatives. For instance, derivatives of pyrazole-thiazole compounds demonstrated significant antibacterial activity against various strains including Escherichia coli and Staphylococcus aureus . While specific data on this compound is limited, its structural analogs suggest potential effectiveness against both Gram-positive and Gram-negative bacteria.
| Compound | Target Organism | Activity Level |
|---|---|---|
| 10g | P. mirabilis | Moderate |
| 10q | S. aureus | Good |
| 10a | A. niger | Good |
Anti-inflammatory Activity
Compounds containing thiophene and pyrazole structures have been shown to exhibit anti-inflammatory properties. This is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . Although direct studies on this compound are sparse, related compounds indicate a promising avenue for further exploration.
Anticancer Potential
Research indicates that pyrazole derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of cell signaling pathways that control proliferation and survival . Given the structural similarities with known anticancer agents, this compound may also possess such properties.
Case Studies
A notable case study involved the evaluation of various pyrazole derivatives for their biological activities. Among these, certain compounds exhibited significant antimicrobial and anticancer activities when tested in vitro . These findings underscore the potential therapeutic applications of compounds similar to this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
